Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 2,4-di-sec-Butoxy-6-methyl-pyrimidine (CAS 55749-15-0)
Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 2,4-di-sec-Butoxy-6-methyl-pyrimidine (CAS 55749-15-0)
Executive Summary
In the landscape of modern drug discovery and agrochemical development, functionalized pyrimidines serve as highly versatile core scaffolds. 2,4-di-sec-Butoxy-6-methyl-pyrimidine (CAS 55749-15-0) is a specialized bulk drug intermediate characterized by its dialkoxy-substituted heterocycle[1]. The strategic placement of sec-butoxy groups provides unique steric and lipophilic properties, making this compound an invaluable precursor for synthesizing complex pyrimidine-2,4-diamine pharmacophores. These downstream derivatives are heavily utilized in the development of small molecule kinase inhibitors[2] and novel antimalarial agents targeting the ABCI3 transporter[3].
This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural characterization, and a self-validating synthetic protocol designed for high-yield laboratory and scale-up applications.
Physicochemical Profiling
Understanding the physical and chemical constraints of 2,4-di-sec-butoxy-6-methyl-pyrimidine is critical for optimizing downstream reactions, particularly when employing it in cross-coupling or late-stage functionalization workflows. The lipophilic sec-butoxy chains significantly enhance the compound's solubility in non-polar to moderately polar organic solvents, facilitating its use in homogeneous catalysis.
Table 1: Core Physicochemical Properties
| Property | Value |
| Chemical Name | 2,4-di-sec-butoxy-6-methyl-pyrimidine |
| CAS Registry Number | 55749-15-0[1][4] |
| Molecular Formula | C₁₃H₂₂N₂O₂[4] |
| Molecular Weight | 238.33 g/mol [5] |
| Monoisotopic Mass | 238.1681 Da |
| Appearance | Colorless to pale yellow viscous liquid |
| Solubility Profile | Soluble in DCM, THF, EtOAc, and MeOH; Insoluble in H₂O |
| Structural Class | Dialkoxypyrimidine / Bulk Drug Intermediate |
Chemical Synthesis: Regioselective Nucleophilic Aromatic Substitution (SₙAr)
Mechanistic Causality
The synthesis of 2,4-di-sec-butoxy-6-methyl-pyrimidine relies on a dual Nucleophilic Aromatic Substitution (SₙAr) utilizing 2,4-dichloro-6-methylpyrimidine (CAS 5424-21-5) as the starting material[6].
The pyrimidine ring is highly electron-deficient, rendering the chloride leaving groups susceptible to nucleophilic attack by sodium sec-butoxide. The reaction exhibits distinct regioselectivity:
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First Substitution (C4 Position): The C4-chloride is displaced first. The resulting Meisenheimer complex is highly stabilized by both the adjacent (ortho) and para nitrogen atoms of the pyrimidine ring. This step is fast and exothermic, requiring strict temperature control (0 °C).
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Second Substitution (C2 Position): The introduction of the first electron-donating sec-butoxy group increases the electron density of the pyrimidine ring, making the second SₙAr at the C2 position significantly slower and more sterically hindered. Consequently, forcing conditions (reflux) are required to drive the reaction to completion[5].
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system, ensuring that intermediate completion is verified before proceeding to forcing conditions.
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Step 1: Alkoxide Generation. In a flame-dried, nitrogen-purged 250 mL round-bottom flask, suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.5 eq) in anhydrous Tetrahydrofuran (THF, 50 mL) at 0 °C. Slowly add anhydrous sec-butanol (2.5 eq) dropwise. Stir for 45 minutes until H₂ gas evolution ceases, yielding a clear solution of sodium sec-butoxide.
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Step 2: First SₙAr Addition. Dissolve 2,4-dichloro-6-methylpyrimidine (1.0 eq) in 20 mL of anhydrous THF. Add this solution dropwise to the alkoxide mixture at 0 °C over 30 minutes to suppress unwanted side reactions.
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Step 3: Forcing the Second SₙAr. Remove the ice bath and allow the mixture to reach room temperature. Equip the flask with a reflux condenser and heat to 65 °C for 16 hours.
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Step 4: In-Process Control (IPC). Analyze an aliquot via TLC (Hexanes:EtOAc 4:1). The disappearance of the mono-substituted intermediate confirms the completion of the second substitution.
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Step 5: Quench and Extraction. Cool the reaction to 0 °C and carefully quench with saturated aqueous NH₄Cl (30 mL). Extract the aqueous phase with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Step 6: Purification. Purify the crude oil via silica gel flash chromatography (gradient elution: 100% Hexanes to 90:10 Hexanes:EtOAc) to afford the pure product.
Synthetic Workflow Visualization
Synthetic workflow of 2,4-di-sec-butoxy-6-methyl-pyrimidine via sequential SNAr reactions.
Analytical Characterization and Validation
To guarantee trustworthiness and scientific integrity, the synthesized batch must be validated against expected spectral benchmarks. The following metrics provide a robust framework for confirming molecular identity and purity.
Table 2: Analytical Validation Metrics
| Technique | Diagnostic Feature | Expected Result | Causality / Rationale |
| LC-MS (ESI+) | [M+H]⁺ Ion | m/z 239.2[7] | Confirms the exact mass of the dialkoxylated product. |
| ¹H NMR (CDCl₃) | Pyrimidine C5-H | Singlet, ~6.2 ppm | The isolated aromatic proton is highly shielded by the two adjacent electron-donating alkoxy groups. |
| ¹H NMR (CDCl₃) | sec-Butoxy -CH-O- | Multiplet, 5.0–5.3 ppm | Confirms the presence of the branched methine protons attached to the oxygen heteroatoms. |
| ¹H NMR (CDCl₃) | C6-Methyl | Singlet, ~2.3 ppm | Validates the intact methyl group on the pyrimidine ring. |
Applications in Advanced Drug Development
The structural topology of 2,4-di-sec-butoxy-6-methyl-pyrimidine makes it a highly privileged intermediate in medicinal chemistry:
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Small Molecule Kinase Inhibitors: Pyrimidine cores are ubiquitous in the design of ATP-competitive kinase inhibitors. The sec-butoxy groups can act as lipophilic shields to improve blood-brain barrier (BBB) penetration or can be displaced in late-stage Buchwald-Hartwig aminations to generate highly potent pyrimidine-2,4-diamines targeting kinases like BTK and SIK2[2].
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Antimalarial Therapeutics: Recent phenotypic screening has identified pyrimidine-2,4-diamine scaffolds as potent inhibitors of Plasmodium falciparum. Derivatives synthesized from dialkoxy/dichloro pyrimidines have shown exceptional efficacy in arresting asexual parasites by targeting the ABCI3 transporter protein[3]. The steric bulk of the sec-butyl moiety is often critical for optimal binding affinity within the transporter's active site.
References
-
NextSDS. "2,4-di-sec-butoxy-6-methyl-pyrimidine — Chemical Substance Information". NextSDS Database. URL: [Link]
- Google Patents. "WO2021091575A1 - Bifunctional compounds for degrading btk via ubiquitin proteosome pathway".
-
DIGIBUG (University of Granada). "Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis". URL: [Link]
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ResearchGate. "Exploration and Characterization of the Antimalarial Activity of Pyrimidine‐2,4‐Diamines for which Resistance is Mediated by the ABCI3 Transporter". URL: [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. digibug.ugr.es [digibug.ugr.es]
- 3. researchgate.net [researchgate.net]
- 4. nextsds.com [nextsds.com]
- 5. evitachem.com [evitachem.com]
- 6. rsc.org [rsc.org]
- 7. WO2021091575A1 - Bifunctional compounds for degrading btk via ubiquitin proteosome pathway - Google Patents [patents.google.com]
